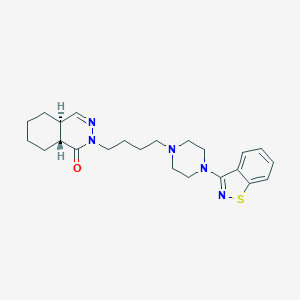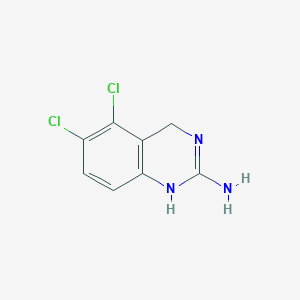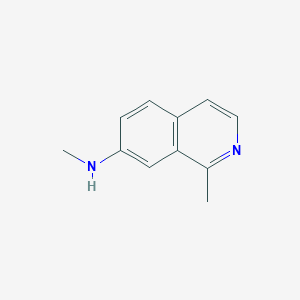
N,1-dimethylisoquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethylisoquinolin-7-amine, also known as DMIA, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N,1-dimethylisoquinolin-7-amine is not fully understood. However, it has been suggested that N,1-dimethylisoquinolin-7-amine exerts its therapeutic effects by modulating various signaling pathways in the body. N,1-dimethylisoquinolin-7-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response. N,1-dimethylisoquinolin-7-amine has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
N,1-dimethylisoquinolin-7-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N,1-dimethylisoquinolin-7-amine has also been shown to reduce inflammation and oxidative stress. Additionally, N,1-dimethylisoquinolin-7-amine has been found to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethylisoquinolin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,1-dimethylisoquinolin-7-amine is also stable under normal laboratory conditions. However, N,1-dimethylisoquinolin-7-amine has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N,1-dimethylisoquinolin-7-amine can be toxic at high concentrations, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for the study of N,1-dimethylisoquinolin-7-amine. One potential area of research is the development of N,1-dimethylisoquinolin-7-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N,1-dimethylisoquinolin-7-amine and its effects on various signaling pathways in the body. Additionally, the development of new synthesis methods for N,1-dimethylisoquinolin-7-amine could potentially improve its availability and reduce its cost.
Métodos De Síntesis
N,1-dimethylisoquinolin-7-amine can be synthesized through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method is the reduction of 1,2,3,4-tetrahydroisoquinoline with lithium aluminum hydride. N,1-dimethylisoquinolin-7-amine can also be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with acetaldehyde.
Aplicaciones Científicas De Investigación
N,1-dimethylisoquinolin-7-amine has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N,1-dimethylisoquinolin-7-amine has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
140683-34-7 |
|---|---|
Nombre del producto |
N,1-dimethylisoquinolin-7-amine |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
N,1-dimethylisoquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3 |
Clave InChI |
UZHHZAVBNWGRMO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
SMILES canónico |
CC1=NC=CC2=C1C=C(C=C2)NC |
Sinónimos |
7-Isoquinolinamine,N,1-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



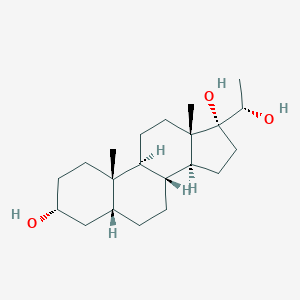
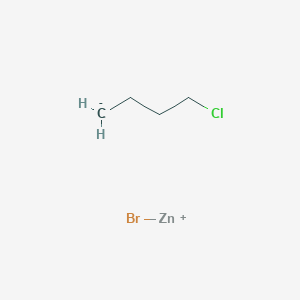
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
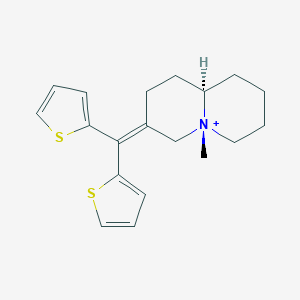
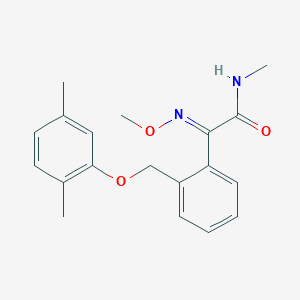
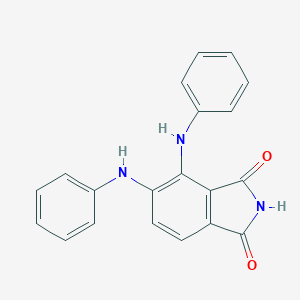
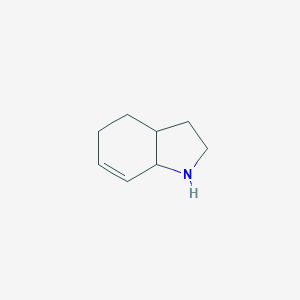
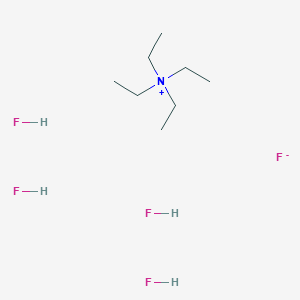
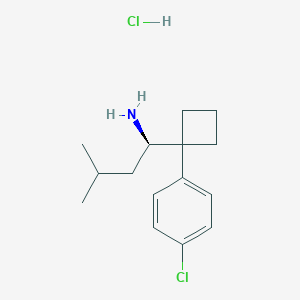
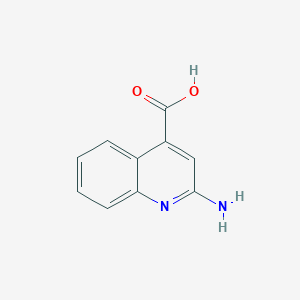
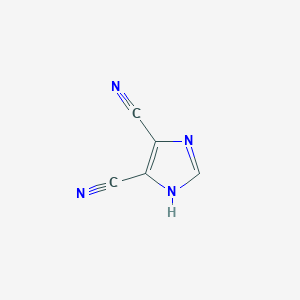
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
